molecular formula C7H6FNO4 B2375734 Methyl 5-fluoro-2,6-dihydroxynicotinate CAS No. 148874-68-4

Methyl 5-fluoro-2,6-dihydroxynicotinate

Cat. No.: B2375734
CAS No.: 148874-68-4
M. Wt: 187.126
InChI Key: ZSFQAJJFUBORSF-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2,6-dihydroxynicotinate is a chemical compound with the molecular formula C7H6FNO4 and a molecular weight of 187.13 g/mol It is a derivative of nicotinic acid, featuring a fluorine atom at the 5-position and hydroxyl groups at the 2- and 6-positions

Mechanism of Action

Preparation Methods

The synthesis of Methyl 5-fluoro-2,6-dihydroxynicotinate typically involves the reaction of 2,6-dichloro-5-fluoronicotinic acid with methanol under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the esterification process. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or other purification techniques.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Methyl 5-fluoro-2,6-dihydroxynicotinate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-fluoro-2,6-dihydroxynicotinate has several applications in scientific research:

Comparison with Similar Compounds

Methyl 5-fluoro-2,6-dihydroxynicotinate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

methyl 5-fluoro-2-hydroxy-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO4/c1-13-7(12)3-2-4(8)6(11)9-5(3)10/h2H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFQAJJFUBORSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC(=O)C(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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